molecular formula C22H26FN3O6S B2842541 N1-(4-fluorophenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872880-93-8

N1-(4-fluorophenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2842541
CAS No.: 872880-93-8
M. Wt: 479.52
InChI Key: ZDJFIYMBNHEZED-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazinan ring, a cyclic structure, could impart rigidity to the molecule and influence its overall shape and properties. The fluorine atom in the fluorophenethyl group is highly electronegative, which could create a polar region in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the fluorine atom in the fluorophenethyl group could potentially undergo nucleophilic aromatic substitution reactions. The oxalamide group could participate in hydrolysis reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar fluorophenethyl and oxalamide groups could increase its solubility in polar solvents. The compound’s melting and boiling points, density, and other properties could be predicted based on its molecular weight and structure .

Scientific Research Applications

Spectroscopic and Structural Analysis

The study by Paventi et al. (1996) provides a detailed spectroscopic and magnetic resonance elucidation of polymers derived from reactions involving compounds with structural similarities to N1-(4-fluorophenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide. This research demonstrates the utility of such compounds in the development of new polymers, highlighting their structural analysis through NMR, FT-IR, and UV spectroscopy techniques (Paventi, Chan, & Hay, 1996).

Synthesis and Structure-Activity Relationships

Tucker et al. (1988) explored the synthesis and structure-activity relationships of derivatives related to the compound , particularly focusing on their antiandrogen activity. This study underscores the pharmaceutical applications of these compounds, especially in developing treatments for conditions influenced by androgen levels (Tucker, Crook, & Chesterson, 1988).

Photophysical and Photochemical Properties

Deniz et al. (2009) investigated the photophysical and photochemical properties of photochromic oxazines with structural features similar to the compound of interest. Their research provides insights into the potential applications of these compounds in developing optical materials and devices (Deniz, Tomasulo, Sortino, & Raymo, 2009).

Antimicrobial Activity

Ghorab et al. (2017) synthesized a series of compounds, including those bearing resemblance to this compound, and evaluated their antimicrobial activity. This study highlights the potential of these compounds in developing new antibiotics or antifungal agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Electrocatalysis and Polymer Science

Kim et al. (2011) focused on the development of guanidinium-functionalized anion exchange polymer electrolytes through reactions involving activated fluorophenyl-amine, similar to the functional groups in the compound of interest. This research is significant for the development of fuel cell technologies (Kim, Labouriau, Guiver, & Kim, 2011).

Safety and Hazards

Without specific safety data for this compound, general precautions should be taken when handling it. This includes avoiding inhalation or contact with skin or eyes, and using it only in a well-ventilated area or under a fume hood .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity under various conditions, testing its biological activity, and investigating potential uses in fields like medicine or materials science .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O6S/c1-31-18-7-9-19(10-8-18)33(29,30)26-13-2-14-32-20(26)15-25-22(28)21(27)24-12-11-16-3-5-17(23)6-4-16/h3-10,20H,2,11-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJFIYMBNHEZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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